N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1207033-81-5
VCID: VC7380790
InChI: InChI=1S/C15H16N4O3/c1-10-17-13(22-18-10)8-16-15(21)11-7-14(20)19(9-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,21)
SMILES: CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
Molecular Formula: C15H16N4O3
Molecular Weight: 300.318

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide

CAS No.: 1207033-81-5

Cat. No.: VC7380790

Molecular Formula: C15H16N4O3

Molecular Weight: 300.318

* For research use only. Not for human or veterinary use.

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide - 1207033-81-5

Specification

CAS No. 1207033-81-5
Molecular Formula C15H16N4O3
Molecular Weight 300.318
IUPAC Name N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Standard InChI InChI=1S/C15H16N4O3/c1-10-17-13(22-18-10)8-16-15(21)11-7-14(20)19(9-11)12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3,(H,16,21)
Standard InChI Key OEDXWUMEZOXPNX-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a pyrrolidine ring substituted with a phenyl group at the 1-position and a ketone oxygen at the 5-position. The 3-carboxamide moiety is further functionalized with a methyl-1,2,4-oxadiazole group via a methylene linker. This arrangement creates a hybrid structure combining aromatic, heterocyclic, and amide functionalities.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₅H₁₆N₄O₃
Molecular Weight300.318 g/mol
IUPAC NameN-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
SMILESCC1=NOC(=N1)CNC(=O)C2CC(=O)N(C2)C3=CC=CC=C3
InChI KeyOEDXWUMEZOXPNX-UHFFFAOYSA-N

The oxadiazole ring, a five-membered heterocycle containing two nitrogen and one oxygen atom, confers electron-deficient characteristics that may influence binding interactions with biological targets. The racemic nature of the compound (where applicable) suggests potential stereochemical considerations in pharmacological activity, though specific enantiomeric data remains unavailable in current literature.

Synthesis and Manufacturing Considerations

Synthetic Pathways

While detailed protocols are proprietary, the synthesis likely proceeds through a multi-step sequence:

  • Oxadiazole Formation: Cyclocondensation of nitrile derivatives with hydroxylamine under acidic conditions generates the 3-methyl-1,2,4-oxadiazole core.

  • Pyrrolidine Construction: A Michael addition or cyclization reaction constructs the 5-oxo-pyrrolidine scaffold, followed by N-phenylation via Buchwald-Hartwig coupling or nucleophilic substitution.

  • Amide Coupling: Carbodiimide-mediated coupling (e.g., EDC/HOBt) links the oxadiazole-methylamine intermediate to the pyrrolidine-3-carboxylic acid derivative.

Critical challenges include controlling regioselectivity during oxadiazole synthesis and minimizing racemization at the pyrrolidine stereocenter. Industrial-scale production would require optimization of catalytic systems and purification methods to achieve >95% HPLC purity.

Physicochemical and Pharmacokinetic Profile

Solubility and Partitioning

Experimental solubility data remains unpublished, but computational predictions using the SMILES string indicate:

  • logP: ~1.5 (moderate lipophilicity)

  • logD₇.₄: ~0.8 (pH-dependent partitioning)

  • Polar Surface Area: 63.4 Ų (suggestive of moderate membrane permeability)

These properties position the compound in Rule-of-Five compliance (molecular weight <500, H-bond donors <5, H-bond acceptors <10), indicating potential oral bioavailability pending formulation studies.

Metabolic Stability

In silico metabolism predictions (SwissADME) highlight susceptibility to:

  • CYP3A4-mediated oxidation of the oxadiazole methyl group

  • Esterase hydrolysis of the carboxamide bond

  • Phase II glucuronidation at the pyrrolidine ketone

These pathways suggest first-pass metabolism may limit systemic exposure, necessitating prodrug strategies or structural modifications for improved pharmacokinetics.

Compound ClassIC₅₀ RangeTarget
1,2,4-Oxadiazoles0.1-10 μMHDAC6, AKT1
N-Phenylpyrrolidones50-200 nMσ₁ Receptors
Carboxamide Derivatives1-5 μMHIV-1 Integrase

These data suggest plausible applications in oncology, neurodegenerative disorders, and antiviral therapy, though empirical validation is required.

Future Research Directions

Priority Investigations

  • Target Deconvolution: High-throughput screening against kinase/GPCR panels

  • SAR Optimization: Systematic variation of oxadiazole substituents and pyrrolidine stereochemistry

  • Formulation Development: Nanoemulsion or cyclodextrin complexes to enhance aqueous solubility

Collaborative efforts between synthetic chemists and pharmacologists will be essential to translate this scaffold into viable therapeutic candidates.

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